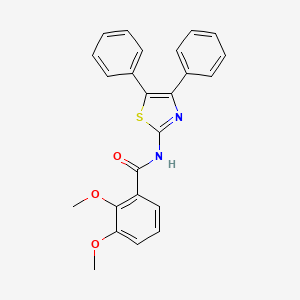

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3S/c1-28-19-15-9-14-18(21(19)29-2)23(27)26-24-25-20(16-10-5-3-6-11-16)22(30-24)17-12-7-4-8-13-17/h3-15H,1-2H3,(H,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBILVNLMDGAPSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-diphenyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide typically involves the formation of the thiazole ring followed by its attachment to the benzamide moiety. One common synthetic route includes the cyclization of appropriate precursors in the presence of a catalyst. For instance, the reaction between 2-aminothiophenol and benzoyl chloride can yield the thiazole ring, which is then further reacted with 2,3-dimethoxybenzoyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit promising antimicrobial properties. For instance, compounds similar to N-(4,5-diphenyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide have been evaluated for their efficacy against various bacterial strains and fungi. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungal species.

Case Study : A study focused on thiazole derivatives demonstrated that certain analogs exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 1.27 µM to 5.72 µM for different strains, indicating strong antimicrobial potential .

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| N1 | 1.27 | Staphylococcus aureus |

| N8 | 1.43 | Escherichia coli |

| N18 | 4.53 | Human colorectal carcinoma |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Thiazole derivatives are known to target various cancer cell lines effectively.

Case Study : In a study evaluating the anticancer activity of thiazole derivatives against the MCF7 breast cancer cell line, several compounds showed IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (IC50 = 9.99 µM). Notably, some derivatives exhibited IC50 values as low as 4.53 µM, indicating their potential as effective anticancer agents .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| N9 | 5.85 | MCF7 (breast cancer) |

| N18 | 4.53 | HCT116 (colorectal cancer) |

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions of this compound with target proteins. These studies reveal how modifications in the chemical structure can enhance binding affinity and specificity towards particular targets.

Mechanism of Action

The mechanism of action of N-(4,5-diphenyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The methoxy groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

- N-(4,5-diphenyl-1,3-thiazol-2-yl)propanamide

- N-(4,5-diphenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide

- 3-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]phenol

Uniqueness

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide is unique due to the presence of the methoxy groups on the benzamide moiety, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide is a synthetic organic compound belonging to the class of thiazole derivatives. Its unique structure features a thiazole ring substituted with diphenyl groups and a benzamide moiety with dimethoxy substitutions. This compound has attracted attention for its potential biological activities, particularly in the fields of medicine and biochemistry.

Chemical Structure

The compound's IUPAC name is this compound. Its molecular formula is , and it has a molecular weight of 426.51 g/mol. The structure can be represented as follows:

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:

- Cytotoxicity Against Cancer Cell Lines : The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines such as HCT116 (human colon cancer), A549 (lung cancer), and MCF7 (breast cancer). The IC50 values (the concentration required to inhibit cell growth by 50%) for these cell lines were reported as follows:

The precise mechanism of action remains under investigation; however, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in tumor progression and inflammation. This interaction may lead to the inhibition of pathways critical for cancer cell survival and proliferation.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. It is believed that the compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Antimicrobial Activity

Preliminary studies also suggest that this compound possesses antimicrobial properties. The methanol extract containing this thiazole derivative demonstrated antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported at 62.5 µg/mL against E. coli and 78.12 µg/mL against E. faecalis .

Case Studies

Several research articles have explored the biological activities of this compound:

- Study on Anticancer Activity : A study conducted on various thiazole derivatives highlighted the superior cytotoxicity of this compound compared to others in its class .

- In Silico Studies : Computational studies suggest that the compound may interact effectively with target proteins involved in cancer progression and inflammation .

Data Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4,5-diphenyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide, and how can reaction conditions be tailored to improve yield?

- Methodology : The synthesis typically involves forming the thiazole core via cyclization of thiourea derivatives with α-halo ketones, followed by coupling with 2,3-dimethoxybenzoyl chloride. Key steps include:

- Using anhydrous solvents (e.g., DCM or THF) and bases like triethylamine to neutralize HCl byproducts .

- Optimizing reaction temperature (60–80°C) and time (8–12 hours) to balance yield and purity .

- Characterization : Confirm intermediate and final product structures via -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and IR (C=O stretch ~1650 cm) .

Q. Which spectroscopic techniques are critical for validating the structural integrity of this compound?

- Key Techniques :

- NMR : Assign methoxy groups (δ 3.8–4.0 ppm) and thiazole protons (δ 6.9–7.1 ppm) to confirm regiochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 457.12) .

- Elemental Analysis : Validate purity (>98%) by matching calculated vs. experimental C, H, N, S values .

Q. What preliminary biological assays are recommended to assess its bioactivity?

- Screening Workflow :

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to measure IC .

- Anti-inflammatory Testing : COX-2 inhibition assays using ELISA kits .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

- Methodology :

- Use SHELX programs (SHELXT for structure solution, SHELXL for refinement) to determine bond angles/planarity of the thiazole and benzamide moieties .

- Validate hydrogen bonding patterns (e.g., C=O···H-N interactions) via graph-set analysis in Mercury .

Q. What strategies can elucidate structure-activity relationships (SAR) for thiazole derivatives?

- Approach :

- Analog Synthesis : Modify substituents (e.g., replace 4,5-diphenyl with alkyl/heteroaryl groups) to probe steric/electronic effects .

- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase; PDB ID: 1M17) and correlate with IC data .

- Key Findings : Methoxy groups enhance solubility and π-π stacking with hydrophobic enzyme pockets, while thiazole sulfur mediates H-bonding .

Q. How can researchers resolve contradictions between in vitro and computational activity predictions?

- Troubleshooting :

- Bioavailability Factors : Assess logP (e.g., >3.5 may limit aqueous solubility) and metabolic stability via liver microsome assays .

- Off-Target Effects : Use kinome-wide profiling (e.g., KINOMEscan) to identify unintended kinase inhibition .

- Case Study : If computational models predict COX-2 inhibition but in vitro assays show weak activity, re-evaluate assay conditions (e.g., cofactor availability) .

Q. What advanced techniques are required to study its interaction with DNA or enzymes?

- Methods :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k, k) to DNA G-quadruplexes .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for enzyme binding .

- Cryo-EM : Visualize binding modes with large protein complexes (e.g., ribosomes) at near-atomic resolution .

Notes

- Crystallography : SHELX remains the gold standard for small-molecule refinement, but combine with PLATON for validation of twinning or disorder .

- SAR Optimization : Prioritize substituents at the 4,5-positions of the thiazole for maximal bioactivity .

- Ethical Compliance : Adhere to in vitro research guidelines; avoid in vivo testing without regulatory approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.